REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH2:8]([O:10][C:11](=[O:16])[CH:12]([CH3:15])[CH2:13][NH2:14])[CH3:9].I[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.N1CCC[C@H]1C(O)=O.C(=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O.[Cu]I>[CH2:8]([O:10][C:11](=[O:16])[CH:12]([CH3:15])[CH2:13][NH:14][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH3:9] |f:0.1,4.5.6|
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Name
|
(rac)-3-amino-2-methyl-propanoic acid ethyl ester trifluoroacetate
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Quantity
|
4.904 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.C(C)OC(C(CN)C)=O
|
Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
cesium carbonate
|
Quantity
|
19.57 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
copper (I) iodide
|
Quantity
|
0.38 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Argon was bubbled through the solution for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated at 80 degrees for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between ethyl acetate (2×300 mL) and water (3×300 mL)
|
Type
|
WASH
|
Details
|
The organic layers were washed with 300 mL of brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane-hexanes (80:20)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CNC1=CC=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |